molecular formula C7H13ClO2S B2448716 (1R,2S)-2-Tert-butylcyclopropane-1-sulfonyl chloride CAS No. 1997557-08-0

(1R,2S)-2-Tert-butylcyclopropane-1-sulfonyl chloride

Cat. No. B2448716
CAS RN: 1997557-08-0
M. Wt: 196.69
InChI Key: FRIBWIBGKZCOQI-PHDIDXHHSA-N
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Description

“(1R,2S)-2-Tert-butylcyclopropane-1-sulfonyl chloride” is a chemical compound with the CAS Number: 1997557-08-0. It has a molecular weight of 196.7 . The compound is in liquid form and is stored at a temperature of 4 degrees Celsius .


Molecular Structure Analysis

The IUPAC name for this compound is (1R,2S)-2-(tert-butyl)cyclopropane-1-sulfonyl chloride . The InChI code for this compound is 1S/C7H13ClO2S/c1-7(2,3)5-4-6(5)11(8,9)10/h5-6H,4H2,1-3H3/t5-,6-/m1/s1 . This indicates the presence of a cyclopropane ring substituted with a tert-butyl group and a sulfonyl chloride group.


Physical And Chemical Properties Analysis

This compound is a liquid at room temperature . It has a molecular weight of 196.7 . The compound is stored at a temperature of 4 degrees Celsius .

Scientific Research Applications

As a Reagent in Organic Synthesis

tert-Butylsulfonyl chloride, a derivative closely related to (1R,2S)-2-tert-butylcyclopropane-1-sulfonyl chloride, serves as a sulfonylating agent and a precursor to tert-butyl cations. It's used primarily in organic synthesis due to its role in introducing the tert-butylsulfonyl group into organic molecules. This compound is known for its use in the preparation of other chemicals through reactions like sulfonylation, where it can transfer the sulfonyl group to other molecules. It's important to note that tert-butylsulfonyl chloride is not stable at ambient temperature and tends to decompose, highlighting the need for careful handling and storage (Quintero & Meza-León, 2005).

In Oxidative Chlorination

This compound plays a crucial role in the oxidative chlorination of S-alkylisothiourea salts. The reaction proceeds under neutral conditions, which is particularly beneficial for substrates that bear acid-sensitive functional groups. The tert-butyl hypochlorite-mediated process converts these salts into sulfonyl chlorides, maintaining the integrity of sensitive functional groups during the reaction (Qiu & Wang, 2015).

In the Synthesis of Diastereomeric Compounds

The tert-butylsulfonyl group is instrumental in the synthesis of diastereomeric compounds, such as cyclic sulfites derived from cis-3,4-di-tert-butylthiolane-3,4-diol and thionyl chloride. These diastereomers showcase different stabilities and are involved in complex reactions that preferentially occur at specific sites relative to the tert-butyl groups, indicating the compound's utility in stereoselective organic synthesis (Tanaka et al., 2003).

Safety and Hazards

The compound is labeled with the signal word “Danger” and is associated with the hazard statements H314 and H335 . These statements indicate that the compound causes severe skin burns and eye damage (H314), and may cause respiratory irritation (H335). Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P260), and washing thoroughly after handling (P264) .

properties

IUPAC Name

(1R,2S)-2-tert-butylcyclopropane-1-sulfonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13ClO2S/c1-7(2,3)5-4-6(5)11(8,9)10/h5-6H,4H2,1-3H3/t5-,6-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRIBWIBGKZCOQI-PHDIDXHHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1CC1S(=O)(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)[C@@H]1C[C@H]1S(=O)(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13ClO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1R,2S)-2-Tert-butylcyclopropane-1-sulfonyl chloride

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